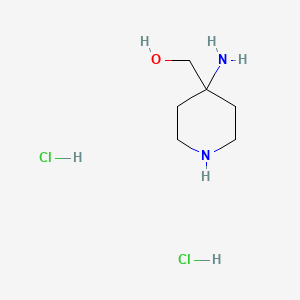
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide exerts its therapeutic effects by targeting multiple cellular pathways, including the PI3K/Akt/mTOR signaling pathway, the NF-κB signaling pathway, and the MAPK/ERK signaling pathway. (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells and the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis and cell cycle arrest, the reduction of oxidative stress and inflammation, and the enhancement of neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has several advantages for lab experiments, including its high yield and purity, its ability to target multiple cellular pathways, and its potential therapeutic applications in various diseases. However, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide research include the development of more efficient synthesis methods, the optimization of its therapeutic applications in various diseases, the determination of its safety and efficacy in humans, and the exploration of its potential as a drug candidate. Additionally, further studies are needed to elucidate the molecular mechanisms underlying (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide's therapeutic effects and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide involves the reaction of 4-dimethylamino-2-butenal with N-(2-morpholin-4-ylethyl)cyanoacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide in high yield and purity.
Aplicaciones Científicas De Investigación
(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-N-(2-cyanoethyl)-4-(dimethylamino)-N-(2-morpholin-4-ylethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-17(2)7-3-5-15(20)19(8-4-6-16)10-9-18-11-13-21-14-12-18/h3,5H,4,7-14H2,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVZPPWOLJTYBW-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(CCC#N)CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(CCC#N)CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
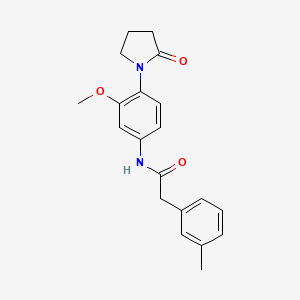

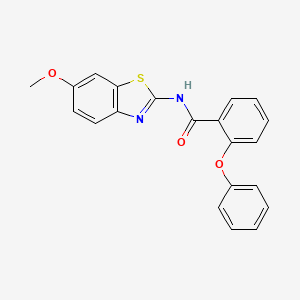
![4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2435478.png)
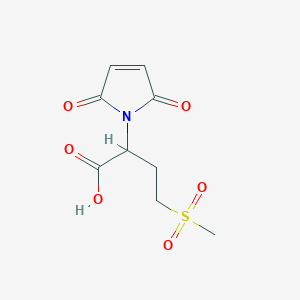

![6-(4-Ethylphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435481.png)
![ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2435482.png)
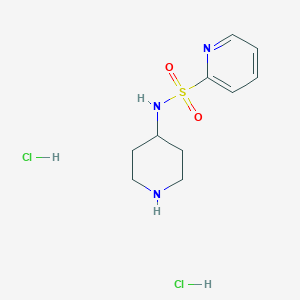
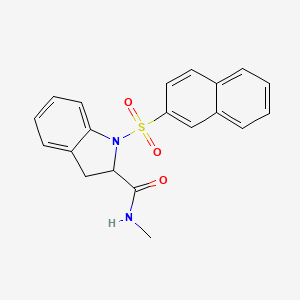
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)
